molecular formula C21H24N2O5 B4404772 [2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate

[2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate

Cat. No.: B4404772
M. Wt: 384.4 g/mol
InChI Key: SHFMCGINWPUUDK-UHFFFAOYSA-N
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Description

[2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate is an organic compound with a complex structure that includes methoxy, phenyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the amide bond: This involves the reaction of 2-aminophenyl pentanoate with 2-methoxy-4-nitrophenyl acetate under suitable conditions to form the intermediate compound.

    Reduction of the nitro group: The intermediate compound is then subjected to reduction conditions to convert the nitro group to an amino group.

    Acetylation: The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The acetate group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate.

    Reduction: Formation of 2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl amine.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-({[2-(butanoylamino)phenyl]amino}carbonyl)phenyl acetate: Similar structure with a butanoylamino group instead of pentanoylamino.

    2-methoxy-4-({[2-(hexanoylamino)phenyl]amino}carbonyl)phenyl acetate: Similar structure with a hexanoylamino group instead of pentanoylamino.

Uniqueness

The uniqueness of [2-Methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the pentanoylamino group may impart unique properties compared to similar compounds with different acyl groups.

Properties

IUPAC Name

[2-methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-5-10-20(25)22-16-8-6-7-9-17(16)23-21(26)15-11-12-18(28-14(2)24)19(13-15)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFMCGINWPUUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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